N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate

Description

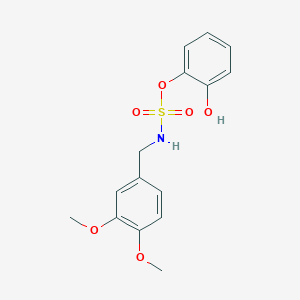

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate is a chemical compound with the molecular formula C15H17NO6S and a molar mass of 339.36 g/mol This compound is characterized by the presence of a sulfamate group attached to a hydroxyphenyl ring, which is further substituted with a 3,4-dimethoxybenzyl group

Properties

IUPAC Name |

(2-hydroxyphenyl) N-[(3,4-dimethoxyphenyl)methyl]sulfamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6S/c1-20-14-8-7-11(9-15(14)21-2)10-16-23(18,19)22-13-6-4-3-5-12(13)17/h3-9,16-17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGMKNSFXZGTWAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNS(=O)(=O)OC2=CC=CC=C2O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate typically involves the reaction of 2-hydroxyphenylsulfamate with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The sulfamate group can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenylsulfamates depending on the reagents used.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamate group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound’s aromatic structure allows it to interact with various biological pathways, potentially affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

- N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfonamide

- N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfone

- N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfide

Uniqueness

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets .

Biological Activity

N-(3,4-dimethoxybenzyl)2-hydroxyphenylsulfamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article explores its synthesis, biological mechanisms, and therapeutic potential based on available research findings.

Chemical Structure and Synthesis

This compound belongs to the sulfamate class of compounds. Its structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 351.39 g/mol

The synthesis of this compound typically involves several steps, including the modification of phenolic compounds and the introduction of a sulfamate group. Various synthetic routes have been documented, focusing on optimizing yield and purity for biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurodegenerative pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may exert neuroprotective effects by:

- Inhibiting Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes linked to Alzheimer's pathology, possibly through modulation of amyloid-beta peptide aggregation.

- Antioxidant Properties : It may reduce oxidative stress in neuronal cells, contributing to its protective effects against neurodegeneration .

In Vitro and In Vivo Studies

Recent studies have demonstrated the efficacy of this compound in both in vitro and in vivo models:

-

In Vitro Studies :

- The compound exhibited significant inhibition of amyloid-beta aggregation in cell cultures.

- Biochemical assays indicated that it modulates pathways associated with neuronal survival and apoptosis.

- In Vivo Studies :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds known for their biological activities.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : A study conducted on transgenic mice models for Alzheimer's demonstrated that treatment with this compound resulted in a significant reduction in amyloid plaques and improved cognitive performance compared to untreated controls.

- Case Study 2 : In vitro experiments using human neuronal cell lines showed that the compound effectively reduced markers of oxidative stress while enhancing cell viability under toxic conditions induced by amyloid-beta exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.